Product packaging for Oleandrose(Cat. No.:CAS No. 13089-77-5)

Oleandrose

Numéro de catalogue: B1235672
Numéro CAS: 13089-77-5
Poids moléculaire: 162.18 g/mol
Clé InChI: GOYBREOSJSERKM-ACZMJKKPSA-N
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Description

Oleandrose is a 2,6-dideoxy sugar with the chemical formula C7H14O4, specifically classified as 2,6-dideoxy-3-O-methyl-L- arabino -hexose . This specialized carbohydrate is a key structural component in several bioactive natural products. It is found in the leaves of the plant Nerium oleander and is a defining sugar moiety in compounds like the anthelmintic avermectins (e.g., ivermectin) and the macrolide antibiotic oleandomycin . In the biosynthesis of avermectins by Streptomyces avermitilis , the dTDP-activated form of L-oleandrose serves as the specific substrate for glycosyltransferases that attach the sugar unit to the aglycone scaffold, a crucial step for the compound's potent biological activity . Its unique structure and role in nature make this compound a valuable compound for scientific research. Primary applications include studies in combinatorial biosynthesis to create novel hybrid macrolide antibiotics, investigating the function of substrate-flexible glycosyltransferases, and exploring the synthesis and biological activity of complex natural products . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B1235672 Oleandrose CAS No. 13089-77-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

13089-77-5

Formule moléculaire

C7H14O4

Poids moléculaire

162.18 g/mol

Nom IUPAC

(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1

Clé InChI

GOYBREOSJSERKM-ACZMJKKPSA-N

SMILES

CC(C(C(CC=O)OC)O)O

SMILES isomérique

C[C@@H]([C@@H]([C@H](CC=O)OC)O)O

SMILES canonique

CC(C(C(CC=O)OC)O)O

Synonymes

2,6-dideoxy-3-O-methyl-arabino-hexose
L-oleandrose
oleandrose

Origine du produit

United States

Oleandrose Biosynthesis: Pathways, Enzymology, and Genetic Determinants

Biosynthetic Origins and Precursor Utilization

The biosynthesis of oleandrose is initiated from readily available cellular metabolites, undergoing activation and modification through specific enzymatic steps.

D-Glucose as the Primary Substrate

Studies utilizing isotopically labeled precursors have demonstrated that D-glucose serves as the direct precursor for the this compound units incorporated into compounds like avermectins. cabidigitallibrary.orgpnas.org This indicates that the carbon skeleton of this compound is derived directly from glucose.

Nucleotide-Activated Sugar Intermediates (e.g., dTDP-glucose)

A crucial step in the biosynthesis of deoxysugars, including this compound, is the formation of nucleotide-activated sugar intermediates. pnas.orgnih.govresearchgate.netcaister.comnih.govcapes.gov.br Deoxythymidine diphosphate (B83284) (dTDP)-glucose is identified as a key activated intermediate in the pathway leading to dTDP-L-oleandrose. pnas.orgnih.govcaister.comcapes.gov.br This activated form is essential for subsequent enzymatic modifications and eventual transfer to the aglycone.

Enzymatic Cascade for this compound Formation

The conversion of the initial sugar substrate to dTDP-L-oleandrose involves a cascade of enzymatic reactions, with specific enzymes catalyzing distinct steps.

Initial Activation and Dehydration Steps

The early stages of this compound biosynthesis involve the activation of glucose and a subsequent dehydration step. These reactions are catalyzed by enzymes that are often conserved across the biosynthetic pathways of various deoxysugars. nih.govcaister.comasm.org In the context of oleandomycin (B1677203) biosynthesis in Streptomyces antibioticus, two key enzymes are responsible for these initial transformations: OleS and OleE. nih.govcaister.com

The first committed step in this part of the pathway is catalyzed by a glucose-1-phosphate thymidylyltransferase, also referred to as dTDP-glucose synthase or dTDP-glucose pyrophosphorylase. uniprot.orggenome.jpwikipedia.org In the oleandomycin biosynthetic pathway, the enzyme responsible for this activity is OleS. nih.govcaister.com OleS catalyzes the reaction between dTTP and alpha-D-glucose 1-phosphate to yield dTDP-alpha-D-glucose and pyrophosphate. uniprot.orggenome.jpwikipedia.orgresearchgate.netproteopedia.org This reaction effectively activates glucose for subsequent modifications. The enzyme follows a sequential ordered bi-bi catalytic mechanism. uniprot.orgresearchgate.net

Following the formation of dTDP-glucose, a dehydration step is catalyzed by a dTDP-glucose 4,6-dehydratase. nih.govcaister.comnih.govuniprot.orgproteopedia.org In Streptomyces antibioticus, this enzyme is designated as OleE. nih.govcaister.com OleE is responsible for the conversion of dTDP-glucose into dTDP-4-keto-6-deoxyglucose. nih.govcaister.comnih.gov This intermediate, dTDP-4-keto-6-deoxyglucose, is a common precursor in the biosynthesis of several 6-deoxyhexoses, including both L-oleandrose and D-desosamine in S. antibioticus. nih.gov dTDP-glucose 4,6-dehydratase enzymes typically contain an NAD+ binding motif, crucial for their catalytic activity. nih.gov

Subsequent Deoxygenation and Epimerization Reactions

Following the initial steps, dTDP-4-keto-6-deoxy-D-glucose undergoes further modifications, including deoxygenation at the C-2 position and epimerization at the C-3 and C-5 positions, to establish the correct stereochemistry and deoxy functionalities characteristic of this compound.

C-2 Deoxygenation Mechanisms (e.g., OleV, OleW)

The deoxygenation at the C-2 position is a key step in the formation of 2,6-dideoxysugars like this compound. This process typically involves two enzymatic activities: a dehydratase and a reductase asm.org. In the oleandomycin biosynthetic pathway in Streptomyces antibioticus, the enzymes OleV and OleW are implicated in this C-2 deoxygenation nih.gov. OleV is an enzyme similar to 2,3-dehydratases involved in the biosynthesis of other deoxysugars asm.orgasm.org. It is proposed to catalyze a 2,3-dehydration reaction on a dTDP-sugar intermediate nih.gov. Following the dehydration, a reductase enzyme, such as OleW, is required to reduce the resulting keto group, completing the C-2 deoxygenation nih.gov. OleW is suggested to function as a 3-ketoreductase in conjunction with OleV to achieve the C-2 deoxygenation step nih.govasm.org. Experimental evidence supports the activity of similar enzyme pairs in the biosynthesis of other deoxysugars asm.org.

C-3 and C-5 Epimerization (e.g., OleL, AveBV)

Epimerization reactions are crucial for establishing the specific stereoconfiguration of the sugar moiety. In this compound biosynthesis, epimerization occurs at the C-3 and C-5 positions nih.gov. The enzyme OleL from S. antibioticus is identified as a 3,5-epimerase involved in the biosynthesis of dTDP-L-oleandrose nih.govasm.org. This enzyme acts on a dTDP-sugar intermediate to achieve the correct stereochemistry at these carbons. In the avermectin (B7782182) biosynthetic pathway in Streptomyces avermitilis, a different enzyme, AveBV, functions as a 5-epimerase, also contributing to the biosynthesis of L-oleandrose utexas.eduacs.org. Epimerases like OleL and AveBV belong to a class of enzymes that catalyze the inversion of stereochemistry at specific carbon centers, often through enediolate intermediates researchgate.netnih.govfrontiersin.org.

Regiospecific Ketoreduction and Methylation Steps

Further enzymatic modifications, including ketoreduction and methylation, are necessary to complete the biosynthesis of dTDP-L-oleandrose.

C-4 Ketoreduction (e.g., OleU, AveBVIII)

A ketoreduction step at the C-4 position is required to reduce the keto group present in the dTDP-4-keto-6-deoxy-D-glucose intermediate nih.gov. In S. antibioticus, the enzyme OleU is responsible for this C-4 ketoreduction during L-oleandrose biosynthesis nih.govasm.orgasm.org. OleU is a 4-ketoreductase that acts on a dTDP-sugar substrate caister.com. In the avermectin pathway, the enzyme AveBVIII is characterized as a dTDP-sugar 3-ketoreductase involved in L-oleandrose biosynthesis acs.org. While both enzymes perform ketoreduction, their specific substrates within the pathway might differ slightly depending on the order of epimerization and deoxygenation steps.

3-O-Methylation by S-Adenosylmethionine-Dependent Methyltransferases (e.g., OleY, AveBVII)

A defining feature of this compound is the methyl group attached to the hydroxyl group at the C-3 position wikipedia.org. This methylation is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases asm.org. In S. antibioticus, the enzyme OleY is identified as an L-oleandrosyl 3-O-methyltransferase responsible for this step asm.orgnih.govresearchgate.net. OleY catalyzes the transfer of a methyl group from SAM to the C-3 hydroxyl group of a dTDP-L-olivose intermediate, converting it to dTDP-L-oleandrose asm.orgnih.gov. Research has shown that OleY can methylate L-olivose after it has been attached to the aglycon asm.orgnih.govresearchgate.netnih.gov. In S. avermitilis, the enzyme AveBVII is characterized as a dTDP-sugar 3-O-methyltransferase involved in the biosynthesis of TDP-L-oleandrose acs.org. In contrast to the oleandomycin pathway, methylation in the avermectin pathway appears to occur on the nucleotide-activated sugar prior to glycosyltransfer cabidigitallibrary.orgnih.gov. OleY has been purified and characterized, showing optimal activity within a narrow pH range and stimulation by certain divalent cations nih.govresearchgate.net.

Comparative Biosynthetic Pathways of L-Oleandrose

Interestingly, the biosynthesis of L-oleandrose exhibits variations in different producing organisms, particularly between Streptomyces antibioticus (oleandomycin producer) and Streptomyces avermitilis (avermectin producer) asm.orgnih.gov. While both pathways originate from glucose and involve similar types of enzymatic transformations (deoxygenation, epimerization, ketoreduction, and methylation), the order of these steps and the specific enzymes involved can differ asm.orgutexas.edu.

In S. antibioticus, L-olivose (the unmethylated precursor of L-oleandrose) is transferred to the oleandomycin aglycon by a glycosyltransferase (OleG2), and the methylation at the C-3 position to form L-oleandrose occurs subsequently, catalyzed by OleY asm.orgnih.govresearchgate.net.

Conversely, in S. avermitilis, L-oleandrose is synthesized as a nucleotide-activated sugar (dTDP-L-oleandrose) before being transferred to the avermectin aglycon by a glycosyltransferase cabidigitallibrary.orgasm.orgnih.gov. This suggests that the methylation step in S. avermitilis occurs earlier in the pathway, likely on the dTDP-sugar intermediate, catalyzed by AveBVII, before the sugar is attached to the aglycon cabidigitallibrary.orgacs.orgnih.gov.

Streptomyces antibioticus Pathway for Oleandomycin-Associated this compound

In Streptomyces antibioticus, the biosynthesis of L-oleandrose, a sugar moiety of oleandomycin, proceeds through a pathway starting with the activation of glucose-1-phosphate. This is catalyzed by a glucose-1-phosphate thymidylyltransferase (OleS), which converts glucose-1-phosphate into dTDP-glucose. nih.govasm.org dTDP-glucose is a common starting point for the biosynthesis of many deoxysugars. wikipedia.orgecmdb.ca

The next key step is the dehydration of dTDP-glucose by a dTDP-glucose 4,6-dehydratase (OleE), yielding dTDP-4-keto-6-deoxyglucose. nih.govasm.org This intermediate serves as a branching point for the biosynthesis of different deoxysugars, including L-oleandrose and D-desosamine in S. antibioticus. nih.gov

The conversion of dTDP-4-keto-6-deoxyglucose to dTDP-L-oleandrose requires several enzymatic steps: C-2 deoxygenation, epimerization at C-3 and C-5, C-4 ketoreduction, and C-3 O-methylation. nih.gov Specific enzymes involved in these steps in S. antibioticus have been identified, including OleW, OleV, OleL, and OleU, which are specific for L-oleandrose biosynthesis. nih.govasm.org OleY is identified as an L-oleandrosyl 3-O-methyltransferase. asm.orgnih.govnih.gov

A proposed pathway involves enzymes catalyzing these transformations: a 3,5-epimerase (OleL), a 2,3-dehydratase (OleV), a 3-reductase (OleW), a 3-O-methyltransferase (OleY), and a 4-ketoreductase (OleU). nih.gov Experimental evidence supports that a set of genes including oleS, oleE, oleL, oleV, oleW, oleY, and oleU are sufficient for the biosynthesis of dTDP-L-oleandrose. nih.gov

Importantly, in S. antibioticus, the methylation of the C3 hydroxyl group occurs after the sugar (specifically L-olivose, the unmethylated precursor of this compound) is transferred to the oleandomycin aglycone by the glycosyltransferase OleG2. asm.orgnih.govnih.gov The OleY methyltransferase then converts the olivosyl-aglycone intermediate into the oleandrosyl-aglycone (oleandomycin). asm.orgnih.govnih.govresearchgate.net

Streptomyces avermitilis Pathway for Avermectin-Associated this compound

In Streptomyces avermitilis, which produces avermectins containing a disaccharide of L-oleandrose, the biosynthesis of L-oleandrose also starts from glucose. cabidigitallibrary.org Similar to S. antibioticus, the pathway involves the formation of a nucleotide-activated sugar, identified as TDP-oleandrose. cabidigitallibrary.org

The genes involved in this compound biosynthesis in S. avermitilis are located within the avermectin (ave) gene cluster. pnas.orgnih.gov While the initial steps likely involve enzymes analogous to OleS and OleE for the formation of dTDP-4-keto-6-deoxyglucose, the subsequent steps leading to L-oleandrose and its incorporation into avermectins differ.

Genes such as aveBII and aveBVIII have been related to this compound synthesis in S. avermitilis. mdpi.com The L-oleandrose is synthesized as a nucleotide-activated sugar, dTDP-L-oleandrose, which is then transferred to the avermectin aglycone by a glycosyltransferase. cabidigitallibrary.orgnih.gov This glycosyltransferase incorporates two successive L-oleandrose moieties to form the disaccharide found in avermectins. nih.gov

Unlike in S. antibioticus, the methylation of the C3 hydroxyl group in S. avermitilis appears to occur before the sugar is transferred to the aglycone. cabidigitallibrary.org

Divergence in Glycosyltransferase-Mediated Incorporation

A significant divergence in the biosynthesis of this compound in S. antibioticus and S. avermitilis lies in the timing of the C3 methylation and the specificity of the glycosyltransferases.

In S. antibioticus, the OleG2 glycosyltransferase transfers L-olivose (the unmethylated form of this compound) to the oleandomycin aglycone. asm.orgnih.govnih.gov The methylation at the C3 position is then carried out by the OleY methyltransferase on the aglycone-bound olivose. asm.orgnih.govnih.govresearchgate.net This indicates that OleG2 has specificity for L-olivose, not L-oleandrose, in the context of the oleandomycin aglycone. nih.govresearchgate.net

Conversely, in S. avermitilis, L-oleandrose is synthesized as the fully modified nucleotide-activated sugar (dTDP-L-oleandrose) before being transferred to the avermectin aglycone by a glycosyltransferase. cabidigitallibrary.orgnih.gov This glycosyltransferase is capable of transferring L-oleandrose directly to the aglycone and adding a second this compound unit to form the disaccharide. nih.gov

This difference highlights distinct strategies employed by these Streptomyces species for the final steps of incorporating the this compound moiety into their respective macrolide products.

Here is a summary of key enzymes and their proposed roles in this compound biosynthesis:

Enzyme Name (S. antibioticus)GeneProposed FunctionRole in Pathway
OleSoleSGlucose-1-phosphate thymidylyltransferaseConverts glucose-1-phosphate to dTDP-glucose. nih.govasm.org
OleEoleEdTDP-glucose 4,6-dehydrataseConverts dTDP-glucose to dTDP-4-keto-6-deoxyglucose. nih.govasm.org
OleLoleL3,5-epimeraseInvolved in epimerization steps. nih.gov
OleVoleV2,3-dehydrataseInvolved in C-2 deoxygenation. nih.gov
OleWoleW3-reductaseInvolved in reduction steps. nih.gov
OleUoleU4-ketoreductaseInvolved in C-4 reduction. nih.gov
OleYoleYL-Oleandrosyl 3-O-methyltransferaseMethylates C3 of olivose, typically after glycosylation. asm.orgnih.govnih.gov
OleG2oleG2GlycosyltransferaseTransfers L-olivose to the oleandomycin aglycone. asm.orgnih.govnih.gov

Genetic Organization and Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in this compound biosynthesis are typically organized within larger gene clusters responsible for the production of the complete macrolide antibiotics. These clusters facilitate the coordinated expression of the necessary genes.

Identification of Gene Loci (e.g., ole and ave gene clusters)

In Streptomyces antibioticus, the genes for oleandomycin biosynthesis, including those for this compound production, are found within the ole gene cluster. nih.govasm.org A 9.8-kb region within this cluster contains genes encoding various enzyme activities involved in the biosynthesis of L-oleandrose and D-desosamine. nih.govasm.orgnih.gov Specific genes like oleW, oleV, oleL, and oleU are associated with L-oleandrose biosynthesis, while oleS and oleE encode enzymes for early, common steps in the biosynthesis of both deoxysugars. nih.govasm.org

In Streptomyces avermitilis, the genes responsible for avermectin biosynthesis, including the this compound moieties, are located within the ave gene cluster. pnas.orgnih.govmdpi.com This cluster is approximately 82 kb in size and contains multiple open reading frames (ORFs) involved in polyketide synthesis, post-polyketide modification, and glycosylation. nih.govmdpi.comasm.org The genes involved in this compound biosynthesis and its transglycosylation to the aglycone are situated immediately to the right of the large polyketide synthase genes within the ave cluster. pnas.orgnih.gov

Transcriptional and Translational Control Mechanisms

The regulation of antibiotic biosynthetic gene clusters in Streptomyces is complex, involving various levels of control to ensure that the production of secondary metabolites is coordinated with the organism's growth and development. Transcriptional and translational control mechanisms play crucial roles in regulating the expression of genes within the ole and ave clusters, thereby influencing this compound biosynthesis.

While detailed regulatory mechanisms specifically for this compound biosynthetic genes within these clusters were not extensively elaborated in the provided search results, general principles of Streptomyces gene regulation apply. These can include:

Cluster-situated regulators: Gene clusters often contain regulatory genes that encode proteins controlling the transcription of other genes within the cluster. In the ave cluster, for instance, the gene aveR encodes a LuxR family activator that is essential for the transcription of structural ave genes. asm.org The expression of aveR itself can be influenced by other regulators. asm.org

Environmental signals: Nutrient availability, stress conditions, and other environmental factors can trigger or repress the transcription of biosynthetic genes.

Developmental control: In many Streptomyces species, antibiotic production is linked to morphological differentiation, suggesting a coordinated regulatory network.

Feedback regulation: Late-pathway intermediates can sometimes act as ligands for regulatory proteins, influencing the expression of biosynthetic genes through positive or negative feedback loops. For example, in S. avermitilis, a late-pathway intermediate of avermectin B1 can inhibit the binding of a TetR-family regulator (AveT) to its target genes, leading to positive-feedback regulation of aveT expression and avermectin production. asm.org While AveT indirectly affects avermectin production by influencing aveR transcription, its direct link to this compound gene regulation would require further specific investigation. asm.org

Translational control can also play a role, affecting the efficiency with which mRNAs are translated into functional enzymes. However, the provided search results focused more heavily on transcriptional regulation and the genetic organization of the clusters.

The coordinated expression of the genes within these clusters ensures that all the necessary enzymes for the multi-step biosynthesis of this compound and its incorporation into the final macrolide product are available at the appropriate time and in sufficient quantities.

Recombinant Biosynthesis and Metabolic Engineering of Oleandrose Production

Heterologous Expression Systems for Oleandrose Biosynthesis

The transfer and functional expression of the this compound biosynthetic gene cluster into well-characterized host organisms are central to its recombinant production. The choice of the heterologous host is critical and is often guided by factors such as genetic tractability, growth characteristics, and the availability of metabolic precursors.

Escherichia coli is a widely utilized host for the heterologous expression of biosynthetic pathways due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools. researchgate.netyoutube.com While challenges in expressing complex pathways from actinobacteria exist, significant strides have been made in engineering E. coli for the production of deoxysugars.

Recent research has demonstrated the successful reconstitution of the biosynthetic pathway for TDP-β-L-oleandrose in E. coli. tudelft.nl This was achieved by characterizing the functions of key enzymes from the avermectin (B7782182) biosynthetic cluster, namely AveBVIII (TDP-sugar 3-ketoreductase), AveBV (5-epimerase), and AveBVII (3-O-methyltransferase), and co-expressing them in an engineered E. coli strain. tudelft.nl This breakthrough highlights the feasibility of using E. coli as a platform for producing this compound, which can then be used for in vitro glycosylation reactions or for the assembly of novel glycoconjugates.

Metabolic engineering strategies in E. coli have been crucial for enhancing the production of deoxysugar precursors. By engineering three endogenous pathways that lead to the synthesis of TDP-sugars, researchers have significantly increased the intracellular levels of the common deoxysugar intermediate TDP-4-keto-6-deoxyglucose. rsc.org This, in turn, boosted the production of heterologous deoxysugars. rsc.org Such engineered strains provide a powerful chassis for the efficient production of this compound and other deoxysugars.

Host OrganismKey Engineering StrategyOutcome
Escherichia coliReconstitution of the TDP-β-L-oleandrose pathway from the avermectin cluster.Successful biosynthesis of TDP-β-L-oleandrose. tudelft.nl
Escherichia coliMetabolic engineering of endogenous TDP-sugar pathways.Increased intracellular levels of TDP-4-keto-6-deoxyglucose, enhancing deoxysugar production. rsc.org

Streptomyces species are the natural producers of a vast array of secondary metabolites, including oleandomycin (B1677203). crick.ac.uk As such, they are excellent hosts for the heterologous expression of deoxysugar biosynthetic pathways, given their inherent metabolic compatibility. Streptomyces antibioticus is the natural producer of oleandomycin and harbors the gene cluster responsible for L-oleandrose biosynthesis. crick.ac.uk

The this compound biosynthetic gene cluster from S. antibioticus has been identified and characterized. A 9.8-kb DNA region contains the open reading frames for enzymes involved in the synthesis of L-oleandrose (oleW, oleV, oleL, and oleU) and D-desosamine, the other sugar moiety of oleandomycin. nih.gov The genes oleS and oleE encode enzymes for the early steps common to both deoxysugar pathways. nih.gov

Researchers have successfully expressed the this compound biosynthetic genes in heterologous Streptomyces hosts. For instance, a Streptomyces albus strain was engineered to express the oleandrosyl glycosyltransferase (oleG2). crick.ac.uk When this strain was transformed with a plasmid (pOLE) containing the necessary genes for dTDP-L-oleandrose biosynthesis, it was able to glycosylate the erythromycin (B1671065) aglycone, erythronolide B, to produce L-3-O-oleandrosyl-erythronolide B. crick.ac.uk This demonstrates that the cloned gene set is sufficient for the synthesis and transfer of L-oleandrose.

Host OrganismGene Cluster/PlasmidProduct
Streptomyces albuspOLE (containing oleS, oleE, oleV, oleW, oleL, oleU, oleY) and integrated oleG2L-3-O-oleandrosyl-erythronolide B crick.ac.uk
Streptomyces lividansHeterologous expression of Streptomyces avermitilis deoxysugar genesInsights into L-oleandrose biosynthesis nih.gov

Engineering Approaches for Pathway Optimization and Diversification

Beyond simple heterologous expression, metabolic engineering and synthetic biology approaches are being employed to optimize the production of this compound and to generate novel glycosylated molecules.

The modular nature of deoxysugar biosynthetic pathways lends itself to the application of synthetic biology tools like BioBricks. BioBricks are standardized DNA parts that can be easily assembled into multi-gene constructs. This approach facilitates the rapid construction and testing of different combinations of genes to create novel pathways.

Researchers have developed BioBricks gene cassettes for the metabolic engineering of deoxysugar biosynthesis in Streptomyces species. nih.govnih.gov This system allows for the cloning of TDP-deoxysugar operons into "sugar plasmids" for expression in a suitable host. nih.gov While this work has focused on D-configured deoxysugars, the principles are directly applicable to the L-oleandrose pathway. For example, the oleSE genes from the oleandomycin pathway have been cloned as BioBricks. nih.gov This technology enables the systematic optimization of the this compound pathway by, for instance, swapping promoters, ribosome binding sites, or even homologous genes from different organisms to improve flux.

Combinatorial biosynthesis involves the mixing and matching of genes from different biosynthetic pathways to create novel natural products. mpg.de This has been a particularly fruitful strategy for generating new glycosylated compounds. The promiscuity of some glycosyltransferases allows them to accept a variety of sugar substrates, which, when combined with engineered deoxysugar pathways, can lead to a diverse array of new molecules.

The this compound biosynthetic gene, oleU, which encodes a 4-ketoreductase, has been used in combinatorial biosynthesis experiments to generate "unnatural natural gene clusters" for the production of four different 2,6-dideoxyhexoses in Streptomyces. nih.gov The flexibility of OleU suggests its potential use in generating a variety of deoxysugars beyond its native product. nih.gov By co-expressing these engineered deoxysugar pathways with promiscuous glycosyltransferases and the biosynthetic pathway for an aglycone, novel glycosylated compounds can be produced. rsc.org

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, altered substrate specificity, or improved stability. This approach is highly relevant for optimizing the this compound biosynthetic pathway.

While specific examples of directed evolution applied to the this compound biosynthetic enzymes are not yet widely reported, the key enzyme classes in the pathway are prime targets for such engineering efforts. These include:

Ketoreductases (e.g., OleU): Engineering of ketoreductases for the enantioselective synthesis of chiral alcohols is well-established. nih.gov Similar techniques could be applied to OleU to alter its substrate specificity, potentially leading to the synthesis of novel deoxysugars.

Methyltransferases (e.g., OleY): The specificity of methyltransferases can be engineered through directed evolution. nih.gov This could be used to create OleY variants that utilize different methyl donors or act on different positions of the sugar ring, further diversifying the range of possible products.

Glycosyltransferases (e.g., OleG2): Directed evolution has been successfully used to alter the substrate specificity of glycosyltransferases, enabling the transfer of non-native sugars to various aglycones. Engineering OleG2 or other promiscuous glycosyltransferases could allow for the efficient attachment of this compound to a wider range of molecules, creating novel bioactive compounds.

The process of directed evolution typically involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with the desired improvements. This iterative process can lead to enzymes with significantly enhanced properties for the biosynthesis of this compound and its derivatives.

Synthetic Chemistry of Oleandrose and Its Analogs

Total Chemical Synthesis Methodologies for L-Oleandrose and DL-Oleandrose

The total synthesis of oleandrose has been approached from various starting materials, reflecting different strategic choices to control the stereochemistry of the final product.

Starting Materials and Retrosynthetic Strategies (e.g., from L-Rhamnose, methyl lactate)

From L-Rhamnose: A common and logical precursor for L-oleandrose is the more abundant L-rhamnose, which shares the same stereoconfiguration at C3, C4, and C5. One synthetic route begins with the conversion of L-rhamnose into L-rhamnal. tandfonline.com This glycal intermediate is then subjected to a stannylene-mediated selective methylation of the C3-hydroxyl group, followed by an effective hydration step to yield L-(-)-oleandrose. tandfonline.com An alternative strategy from L-rhamnose involves selective methylation and subsequent deoxygenation to produce benzyl α-L-oleandroside. tandfonline.com

From Methyl Lactate/Related Precursors: Asymmetric syntheses have been developed starting from achiral precursors or simple chiral building blocks like methyl lactate. One approach utilizes (S)-2-(benzyloxy)propanal, which can be derived from (S)-(-)-methyl lactate, as the starting chiral material. acs.org The strategy involves the addition of a γ-methoxyallyl boronate to this aldehyde. This key step proceeds according to the Felkin-Anh model for carbonyl addition, establishing the desired anti stereochemistry at C4 and C5, which is characteristic of this compound. acs.org

Another route employs methyl sorbate as an achiral precursor to generate key intermediates, benzyl-osmundalactone enantiomers, through asymmetric synthesis. The (3S,4R,5S)-δ-lactone intermediate is then reduced with Dibal-H, followed by catalytic hydrogenation, to afford L-oleandrose in high yield. researchgate.net

Key Stereoselective Transformations and Protecting Group Strategies

The successful synthesis of this compound hinges on precise control over its stereocenters. Key transformations are designed to be highly stereoselective.

Carbonyl Addition: In syntheses starting from aldehyde precursors like (S)-2-(benzyloxy)propanal, the diastereoselective addition of a nucleophile is critical. The use of γ-methoxyallyl boronate, for instance, leads to the preferential formation of the diastereomer with the correct this compound stereochemistry at the newly formed chiral centers (C4 and C5). acs.org

Semisynthesis and Derivatization of this compound-Containing Structures

Beyond the synthesis of the monosaccharide itself, a primary objective is its incorporation into biologically active natural products, such as cardiac glycosides. This is achieved through glycosylation reactions. nih.gov

Glycosylation Reactions for the Attachment of this compound Moieties

The formation of the glycosidic bond, particularly with 2-deoxy sugars like this compound, is notoriously challenging. The absence of a participating group at the C2 position often leads to poor stereoselectivity and side reactions, such as the Ferrier rearrangement. nih.gov

Achieving high α-selectivity in this compound glycosylation is a significant hurdle, as direct methods often result in low yields and poor α:β ratios. nih.gov Extensive research has focused on optimizing reaction conditions, including the choice of glycosyl donor, acceptor, promoter, and catalyst.

One successful strategy involves the use of L-oleandral-based donors. An extensive evaluation identified HBr•PPh₃ as an optimal catalyst that provides a clean α-glycosylation profile with minimal side-product formation. nih.govresearchgate.netnih.gov This method has been applied to the synthesis of complex natural products like oleandrin (B1683999). nih.gov The optimization process explored various phosphine•acid complexes, revealing a strong dependence of both reactivity and selectivity on the acid's counterion. nih.gov Photoredox catalysis has also emerged as a powerful tool in carbohydrate chemistry to address challenges in stereoselective glycosylation. researchgate.net

The efficiency and stereochemical outcome of glycosylation are highly dependent on the specific donor and acceptor molecules used. researchgate.netnih.gov

Glycosyl Donors: Various this compound-based donors have been investigated. Standard donors, such as those with an anomeric acetate leaving group, often lead to only moderate conversion and selectivity, along with the formation of undesired byproducts. nih.gov The exploration of different donors is a key aspect of developing a successful glycosylation protocol. whiterose.ac.uk

Glycosyl Acceptors: The complexity of the acceptor molecule can significantly influence the reaction. Studies have used model acceptors, such as the cardiac steroid digitoxigenin, to optimize glycosylation conditions before applying them to more complex and sensitive synthetic aglycones like oleandrigenin. nih.govnih.gov The sensitivity of complex acceptors to Lewis acids and bases necessitates the development of mild reaction conditions. nih.gov

The table below summarizes the results of glycosylation attempts with various this compound-based donors and the acceptor digitoxigenin, highlighting the challenges in achieving high α-selectivity. nih.gov

EntryDonorPromoter/ConditionsConversion (%)α:β Selectivity
1Anomeric AcetateTMSOTf, CH₂Cl₂452.3 : 1
2ThioglycosideNIS/TfOH, CH₂Cl₂601.8 : 1
3TrichloroacetimidateTMSOTf, CH₂Cl₂851 : 1.2

Table 1: Representative outcomes of glycosylation reactions using different L-oleandrose donors with digitoxigenin as the acceptor. Data sourced from studies on α-selective glycosylation. nih.gov

This data illustrates that while high conversion can be achieved, controlling the stereoselectivity remains a significant challenge, necessitating the development of novel catalytic systems like HBr•PPh₃. nih.gov

Chemical Modification of this compound within Complex Natural Products

The targeted chemical modification of the this compound moiety within complex natural products, such as cardiac glycosides, represents a key strategy for modulating biological activity and developing new therapeutic leads. A notable example is the derivatization of oleandrin, a potent cardiac glycoside, by altering the C4' position of its L-oleandrose sugar.

Researchers have designed and synthesized a series of oleandrin-4'-yl ester derivatives to investigate the structure-activity relationships (SAR) concerning the cytotoxicity of these compounds. The synthesis of these analogs typically involves the esterification of the C4'-hydroxyl group of the this compound unit. The cytotoxicity data revealed that modifications at the C4' position significantly influence the antiproliferative activity of the resulting compounds against various tumor cell lines. Several of these synthesized derivatives have demonstrated significant in vitro antiproliferative activity. For instance, one particular derivative, 4b-HCl, not only exhibited potent anti-tumor activity but also possessed improved water solubility, a desirable property for drug development. In in vivo studies, 4b-HCl was shown to significantly inhibit tumor growth.

Further studies have explored the synthesis of other C4'-substituted oleandrin analogues. For example, the creation of 4'-α-amino-4'-dehydroxyloleandrin and 4'-β-amino-4'-dehydroxyloleandrin has been reported. When tested for cytotoxicity against the human cervical carcinoma cell line (HeLa), these amino-substituted derivatives exhibited stronger cytotoxic effects compared to the parent compound, oleandrin. These findings underscore the importance of the C4' position of the this compound moiety as a viable site for modification to enhance the therapeutic potential of cardiac glycosides.

The following table summarizes the key findings from the chemical modification of the this compound moiety in oleandrin:

Table 1: Summary of Oleandrin Derivatives Modified at the this compound Moiety

Parent Compound Modification Site Derivative Type Key Findings
Oleandrin C4'-hydroxyl Ester derivatives (e.g., 4b-HCl) Significant in vitro antiproliferative activity, improved water solubility, and in vivo tumor growth inhibition.

These studies collectively highlight that the this compound sugar is not merely a passive component of cardiac glycosides but an active participant in their biological activity. Strategic chemical modifications of this sugar unit can lead to the development of novel and more potent anti-cancer agents.

Synthesis of this compound Analogs and Probes for Mechanistic Studies

The synthesis of this compound analogs is crucial for elucidating the mechanisms of action of this compound-containing natural products and for developing novel therapeutic agents. A significant area of research has been the development of stereoselective glycosylation methods to attach L-oleandrose and its analogs to aglycones, which is a challenging synthetic task due to the 2-deoxy nature of the sugar.

Recent advancements have focused on optimizing the conditions for α-selective glycosylation of aglycones like digitoxigenin and oleandrigenin with L-oleandrose-based donors. nih.govnih.gov These efforts have led to the exploration of various phosphine-acid complexes and salts as catalysts, with HBr·PPh3 being identified as an optimal catalyst for clean α-glycosylation. nih.govnih.gov The successful application of these optimized conditions has enabled the total synthesis of complex natural products like oleandrin. nih.govnih.gov

These synthetic advancements have also paved the way for the creation of novel oleandrigenin analogs for mechanistic and structure-activity relationship (SAR) studies. For example, by applying a developed glycosylation protocol, two new oleandrigenin analogs were synthesized from the readily available gitoxigenin. These synthetic analogs were then subjected to the NCI-60 human tumor cell line screen to evaluate their potential as anticancer agents. The in vitro evaluation of these analogs demonstrated their ability to reduce steady-state ATP1A1 levels in T98G cells, providing insights into their mechanism of action.

The development of various L-oleandrose-based donors for these glycosylation reactions is in itself a synthesis of this compound analogs. The table below presents different types of this compound donors that have been synthesized and evaluated for their efficacy in glycosylation reactions.

Table 2: Synthesized L-Oleandrose-Based Donors for Glycosylation Reactions

Donor Type Protecting Groups Application
Thioglycoside Benzoyl (Bz) Stereoselective glycosylation
Glycosyl bromide Acetyl (Ac) Stereoselective glycosylation

While the synthesis of this compound analogs for SAR studies is a significant step in understanding their biological function, the development of this compound-based chemical probes would offer more direct tools for mechanistic investigations. Chemical probes are typically designed with specific functionalities to allow for the identification of cellular targets and the study of molecular interactions. Common types of chemical probes include:

Fluorescent Probes: These analogs incorporate a fluorescent dye, allowing for the visualization of the molecule's localization and interactions within cells using techniques like fluorescence microscopy.

Biotinylated Probes: These analogs have a biotin tag, which allows for the affinity-based purification of binding partners (e.g., proteins) from cell lysates. The high affinity of biotin for streptavidin is exploited to isolate these complexes for identification by mass spectrometry.

Photoaffinity Probes: These analogs contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, permanently linking the probe to its binding partners. This allows for the robust identification of direct targets.

Despite the power of these techniques, the synthesis and application of this compound analogs specifically designed as fluorescent, biotinylated, or photoaffinity probes for mechanistic studies have not been extensively reported in the reviewed literature. The development of such probes represents a promising future direction for research in this field, which would enable a more detailed elucidation of the molecular targets and mechanisms of action of this compound-containing natural products.

Advanced Analytical Characterization in Oleandrose Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are crucial for determining the detailed structure of oleandrose, including its connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates like this compound. Both 1D and 2D NMR experiments are employed to determine the connectivity of atoms and to analyze the conformation and linkages within this compound-containing compounds. Analysis of 1H and 13C NMR spectra, along with 2D techniques such as HMBC and HMQC, provides crucial information about the carbon skeleton and the protons attached to them. nih.gov Coupling constants, particularly vicinal coupling constants (3JHH), offer insights into dihedral angles, which are essential for determining the stereochemistry and conformation of molecules. libretexts.org For complex molecules containing this compound residues, such as the lomaiviticins, NMR analysis, including 1H and 13C NMR, has been used to identify the deoxyglycoside units and their linkages to the aglycon. nih.gov Challenges in NMR analysis can arise from limited chemical shift dispersion and the flexibility around glycosidic linkages, sometimes requiring supplementary data for complete structural definition. unimo.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry is indispensable for determining the molecular weight of this compound and analyzing its fragmentation patterns, which aids in confirming its structure and identifying it within complex mixtures. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can provide reliable evidence for the molecular weight of a compound. vanderbilt.edu LC-MS, which hyphenates liquid chromatography with mass spectrometry, is particularly useful for analyzing complex mixtures containing this compound. nih.gov This combination allows for the separation of components by LC before their detection and fragmentation in the MS. Analyzing the fragmentation patterns generated in the mass spectrometer provides characteristic ions that can be used to confirm the presence of the this compound moiety and to deduce structural details. nih.govwaters.comlcms.cz High-resolution mass spectrometry can establish the molecular formula of this compound-containing compounds. nih.gov

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural sources and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantitative analysis of compounds, including carbohydrates like this compound. nih.govchemtunes.comdrawellanalytical.com HPLC allows for the separation of this compound from impurities based on its interaction with a stationary phase and elution with a mobile phase. atdbio.com By using appropriate columns and mobile phases, high resolution can be achieved, enabling the assessment of the purity of this compound samples. researchgate.net Quantitative analysis is performed by comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated using standards of known concentrations. chromtech.com This method is crucial for determining the yield of synthetic reactions or the amount of this compound present in biological extracts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, fast, and versatile technique commonly used for monitoring the progress of chemical reactions involving this compound. chemtunes.comrochester.edusigmaaldrich.comutoronto.ca TLC allows chemists to quickly assess the consumption of starting material and the formation of products by separating components of a reaction mixture on a thin layer of stationary phase coated on a plate. utoronto.ca By spotting aliquots of the reaction mixture at different time points and developing the plate in a suitable solvent system, the progress of the reaction can be visualized, often using UV light or specific staining reagents like iodine, which is useful for detecting carbohydrates. rochester.eduutoronto.ca The retention factor (Rf) values of the spots can help in identifying components and optimizing reaction conditions. sigmaaldrich.com

Enzymatic Assays for Activity and Kinetics

Enzymatic assays are utilized to study enzymes involved in the biosynthesis or modification of this compound, allowing for the measurement of enzyme activity and kinetic parameters. These assays typically measure the rate of substrate consumption or product formation catalyzed by an enzyme. tipbiosystems.comeurofinsus.comnih.gov For enzymes involved in this compound biosynthesis, such as methyltransferases that modify sugar precursors to form this compound, enzymatic assays can quantify the enzyme's catalytic ability under various conditions. nih.govresearchgate.net Kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant, reflecting substrate affinity) can be determined by measuring enzyme activity at different substrate concentrations. eurofinsus.comnih.govresearchgate.net These parameters provide insights into the efficiency and characteristics of the enzyme. eurofinsus.com For example, enzymatic assays have been used to characterize the activity of OleY, a methyltransferase involved in the biosynthesis of L-oleandrose in Streptomyces antibioticus. nih.govresearchgate.net

Spectrophotometric and Radiometric Methods for Enzyme Activity Measurement

Enzyme activity can be measured by monitoring the consumption of a substrate or the production of a product over time. Spectrophotometric and radiometric methods are widely used for this purpose due to their sensitivity and ability to quantify specific molecules. slideshare.netksu.edu.sawikidoc.org

Spectrophotometric assays measure changes in light absorption at specific wavelengths as a reaction proceeds. ksu.edu.saksu.edu.sa This is particularly useful when a substrate or product absorbs light in the ultraviolet (UV) or visible range. ksu.edu.saksu.edu.sa For enzymes involved in glycosylation, coupled spectrophotometric assays can be employed. These assays link the enzyme reaction to a secondary reaction that produces a detectable change in absorbance. For instance, some glycosyltransferase assays couple the production of a nucleotide diphosphate (B83284) (like UDP) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. nih.govrsc.org Another approach involves coupling the glycosyltransferase reaction to a phosphatase that liberates inorganic phosphate, which is then quantified using a colorimetric reaction with reagents like malachite green, detectable at wavelengths above 600 nm. rsc.orgrndsystems.comnih.gov This latter method is advantageous as it minimizes interference from compounds that absorb in the UV range. rsc.org

Radiometric assays measure the incorporation or release of radioactive isotopes from substrates. wikidoc.orgcreative-enzymes.com These assays are highly sensitive and specific, making them suitable for measuring enzyme activity in complex mixtures like crude cell extracts. wikidoc.orgcreative-enzymes.com In the context of this compound research, radiometric assays have been used to study the activity of methyltransferases like OleY, which is involved in the 3-O-methylation of L-olivose to form L-oleandrose. nih.govnih.govresearchgate.net These assays typically involve using a radioactively labeled methyl donor, such as S-adenosyl-L-[methyl-³H]methionine. nih.gov The incorporation of the radioactive methyl group into the product (e.g., L-oleandrosyl-erythronolide B) is then measured after separating the product from the unreacted substrate. nih.gov Separation methods like thin-layer chromatography (TLC) can be used to isolate the labeled product for quantification using a scintillation counter. nih.govwikidoc.org

Determination of Kinetic Parameters (e.g., K_m, V_max)

Kinetic parameters, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), provide valuable information about an enzyme's catalytic efficiency and its affinity for its substrate. libretexts.orgunizg.hregyankosh.ac.innih.gov These parameters are determined by measuring the initial reaction velocity at various substrate concentrations. libretexts.orgnih.gov

V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orgunizg.hregyankosh.ac.in K_m is the substrate concentration at which the reaction velocity is half of V_max. libretexts.orgunizg.hrnih.gov A low K_m value indicates a high affinity of the enzyme for its substrate, while a high K_m suggests lower affinity. libretexts.orgunizg.hregyankosh.ac.in

Spectrophotometric and radiometric assays are fundamental for collecting the initial velocity data required for kinetic analysis. By measuring the rate of product formation or substrate consumption at different substrate concentrations using these methods, researchers can generate saturation curves. libretexts.orgnih.gov These curves plot the initial velocity against the substrate concentration and are typically hyperbolic for enzymes following Michaelis-Menten kinetics. unizg.hrlibretexts.org

The K_m and V_max values can be determined from these saturation curves using non-linear regression analysis. nih.gov While linear transformations like the Lineweaver-Burk plot were historically used, non-linear regression is now preferred for its accuracy. nih.gov The catalytic efficiency of an enzyme is often expressed by the k_cat/K_m ratio, where k_cat (turnover number) is the V_max divided by the enzyme concentration. libretexts.orgunizg.hrlibretexts.orgtainstruments.com This ratio reflects how efficiently an enzyme converts substrate to product when the substrate concentration is low. libretexts.org

Research on enzymes involved in this compound biosynthesis, such as the OleY methyltransferase, has utilized these kinetic analyses to understand their substrate specificity and catalytic properties. Studies have investigated the activity of OleY with different potential substrates, including L-olivosyl-erythronolide B, to determine its preferred substrate and characterize its kinetic behavior. nih.govresearchgate.netresearchgate.net

Table 1: Key Enzymes Involved in L-Oleandrose Biosynthesis and Related Compounds

Enzyme NameProposed FunctionSource OrganismRelevant Oleandomycin (B1677203) Gene Cluster GenePubChem CID (if available)
OleYL-Oleandrosyl 3-O-MethyltransferaseStreptomyces antibioticusoleYN/A
OleG2GlycosyltransferaseStreptomyces antibioticusoleG2N/A
OleSGlucose-1-phosphate: TTP thymidylyl transferaseStreptomyces antibioticusoleSN/A
OleEdTDP-glucose 4,6-dehydrataseStreptomyces antibioticusoleEN/A
OleL3,5-epimeraseStreptomyces antibioticusoleLN/A
OleV2,3-dehydrataseStreptomyces antibioticusoleVN/A
OleW3-reductaseStreptomyces antibioticusoleWN/A
OleU4-ketoreductaseStreptomyces antibioticusoleUN/A

Note: PubChem CIDs for specific enzymes are generally not available as enzymes are proteins, not small molecules. CIDs are provided for relevant chemical compounds where available.

Role of Oleandrose in Glycoconjugate Architecture and Function

Oleandrose as a Structural Component of Macrocyclic Lactones (e.g., Oleandomycin (B1677203), Avermectins)

This compound is a defining structural feature in several medically important macrocyclic lactones, where the sugar moiety is critical for their therapeutic effects. nih.gov

Oleandomycin: This antibiotic, produced by Streptomyces antibioticus, is a 14-membered macrolide containing a macrolactone ring called oleandolide (B1226770). nih.govnih.gov This aglycone is adorned with two distinct deoxysugars: D-desosamine and L-oleandrose. researchgate.netresearchgate.net The L-oleandrose monosaccharide is attached to the C-3 position of the oleandolide ring, an attachment that is vital for the compound's antibacterial activity. nih.govwikipedia.org

Avermectins: Produced by Streptomyces avermitilis, the avermectins are a family of potent anthelmintic and insecticidal agents. nih.gov These compounds are characterized by a 16-membered pentacyclic lactone ring. nih.govelectronicsandbooks.com Unlike oleandomycin, the avermectin (B7782182) aglycone is glycosylated with a disaccharide composed of two α-linked L-oleandrose units. electronicsandbooks.comnih.govnih.gov This oleandrosyl-oleandroside chain is indispensable for the high antiparasitic bioactivity of the avermectins. nih.gov The biosynthesis of this disaccharide involves the sequential transfer of two L-oleandrose moieties. nih.gov

FeatureOleandomycinAvermectins
Producing Organism Streptomyces antibioticusStreptomyces avermitilis
Aglycone Structure 14-membered macrolactone (Oleandolide)16-membered macrocyclic lactone
This compound Moiety Single L-oleandrose unitDisaccharide of two L-oleandrose units
Biological Activity AntibacterialAnthelmintic, Insecticidal

This compound in Cardiac Glycosides (e.g., Oleandrin (B1683999), Beaumontoside)

This compound is also a key component of cardenolides, a class of steroids known as cardiac glycosides, which exert powerful effects on heart muscle. wisdomlib.org

Oleandrin: Oleandrin is a prominent toxic cardiac glycoside found in the oleander plant (Nerium oleander). wikipedia.orgnih.gov Its chemical structure consists of a central steroid nucleus with an unsaturated lactone ring at the C-17 position and an L-oleandrose sugar group attached at C-3. nih.govresearchgate.netresearchgate.net An acetyloxy group is also present at the C-16 position. wikipedia.orgnih.gov The presence and type of sugar at the C-3 position significantly influence the pharmacodynamic and pharmacokinetic properties of cardiac glycosides. nih.gov

Beaumontoside: Similar to oleandrin, beaumontoside is a cardiotonic steroid that features L-oleandrose in its structure. The total synthesis of both oleandrin and beaumontoside has been a significant challenge, with the stereoselective installation of the L-oleandrose sugar being a critical step. nih.gov The development of α-selective glycosylation methods using L-oleandrose donors was essential to achieve the synthesis of these complex natural products. nih.gov

Mechanistic Insights into Glycosyltransferase Specificity and Sugar Transfer

The attachment of this compound to its aglycone is a precisely controlled enzymatic process catalyzed by glycosyltransferases (GTs). mdpi.comrsc.org The biosynthesis pathways in the producers of oleandomycin and avermectin reveal different strategies for the synthesis and transfer of this sugar. nih.gov

Glycosyltransferases exhibit specificity for both the sugar donor (typically a nucleotide-activated sugar) and the aglycone acceptor. nih.gov In the biosynthesis of oleandomycin and avermectin, the GTs demonstrate distinct substrate recognition patterns.

Oleandomycin Biosynthesis: In S. antibioticus, the glycosyltransferase OleG2 is responsible for attaching the sugar moiety to the C-3 position of the oleandolide aglycone. nih.govwikipedia.org However, research has revealed that OleG2 does not recognize or transfer activated L-oleandrose directly. nih.gov Instead, OleG2 specifically transfers the unmethylated precursor, L-olivose, to the aglycone. researchgate.netnih.gov The final methylation step to convert the attached L-olivose into L-oleandrose is performed post-glycosylation by a separate enzyme, the S-adenosyl-methionine-dependent 3-O-methyltransferase OleY. nih.govresearchgate.net This demonstrates that the substrate recognition of OleG2 is specific to the L-olivose precursor.

Avermectin Biosynthesis: In contrast, the pathway in S. avermitilis involves the complete synthesis of the activated sugar donor, TDP-β-L-oleandrose, prior to glycosylation. nih.gov The biosynthetic pathway involves several enzymes, including AveBVIII (TDP-sugar 3-ketoreductase), AveBV (5-epimerase), and AveBVII (3-O-methyltransferase), which work sequentially to produce the final sugar. nih.gov The glycosyltransferases in the avermectin pathway then recognize and transfer the fully formed TDP-L-oleandrose to the aglycone. nih.gov

Enzymatic glycosylation is a critical step in the assembly of many natural products, often occurring after the formation of the core aglycone structure. nih.govresearchgate.net

The assembly of oleandomycin showcases a sequential glycosylation process. After the polyketide synthase (PKS) machinery synthesizes the oleandolide ring, the OleG2 glycosyltransferase attaches L-olivose. nih.gov This is followed by the action of the OleY methyltransferase to form the this compound moiety. nih.gov Subsequently, a second glycosyltransferase, OleG1, attaches the D-desosamine sugar to the C-5 position of the aglycone, completing the glycosylation process. nih.govwikipedia.org

For avermectins, the assembly involves the synthesis of the avermectin aglycone by a PKS, followed by the attachment of the this compound disaccharide. nih.gov The biosynthesis of the activated sugar TDP-L-oleandrose is carried out by a dedicated set of enzymes encoded by the avrB genes. nih.gov The glycosyltransferases then catalyze the two sequential additions of L-oleandrose to the aglycone. nih.gov

Biosynthetic PathwayKey Enzymes and Function
Oleandomycin OleG2 (Glycosyltransferase): Transfers L-olivose to the oleandolide aglycone. nih.govOleY (Methyltransferase): Methylates the attached L-olivose to form L-oleandrose. nih.govOleG1 (Glycosyltransferase): Transfers D-desosamine to the aglycone. wikipedia.org
Avermectin AveBVIII (3-Ketoreductase): Involved in TDP-L-oleandrose synthesis. nih.govAveBV (5-Epimerase): Involved in TDP-L-oleandrose synthesis. nih.govAveBVII (3-O-Methyltransferase): Involved in TDP-L-oleandrose synthesis. nih.govAveBI (Glycosyltransferase): Involved in the glycosylation of the avermectin aglycone. nih.gov

Chemical Biology Approaches to Elucidate Glycosylation Roles

Understanding the precise function of glycosylation requires sophisticated tools that can probe these modifications within complex biological systems. nih.gov Chemical biology offers powerful strategies to study and manipulate glycosylation pathways. kiesslinglab.comresearchgate.net

Heterologous Expression and Biotransformation: A common approach to characterize glycosylation enzymes is to express the corresponding genes in a heterologous host, such as E. coli or other Streptomyces species. nih.gov For instance, the genes for L-oleandrose biosynthesis from S. antibioticus were expressed in S. lividans. nih.gov By feeding precursor molecules to this engineered strain, researchers confirmed that OleG2 transfers L-olivose, which is then methylated by OleY, thereby elucidating the specific roles of these enzymes. nih.govresearchgate.net This method allows for the functional characterization of enzymes outside their native, often complex, metabolic context. nih.gov

Engineered Glycosylation Pathways: Scientists can manipulate the sugar biosynthetic pathways within organisms to produce novel natural product analogs. nih.gov By knocking out specific genes or introducing genes from other organisms, it is possible to alter the sugar moieties attached to an aglycone, a process known as glycodiversification. This allows for the systematic study of how changes in the sugar structure affect the biological activity of the final compound.

"Bump-and-Hole" Engineering: This advanced chemical biology strategy involves engineering a glycosyltransferase to accept a non-natural, chemically modified ("bumped") sugar substrate that is not recognized by wild-type enzymes in the cell. crick.ac.ukresearchgate.net The engineered enzyme has a modified active site ("hole") to accommodate the bulky chemical tag on the sugar. nih.gov This approach enables the selective labeling of the specific products of an individual glycosyltransferase in a living cell, providing a powerful tool to identify the substrates of specific enzymes and to track the resulting glycoconjugates. crick.ac.uk

These chemical biology tools are essential for dissecting the complex mechanisms of glycosylation and for harnessing biosynthetic machinery to create novel bioactive compounds. grantome.com

Future Directions and Emerging Research Avenues in Oleandrose Chemical Biology

Rational Design of Biosynthetic Pathways for Deoxysugar Libraries

The biosynthesis of deoxysugars like L-oleandrose from common precursors such as dTDP-glucose presents a remarkable opportunity for metabolic engineering. By strategically manipulating the enzymatic machinery involved, it is possible to create diverse libraries of novel deoxysugars. The oleandomycin (B1677203) biosynthetic cluster from Streptomyces antibioticus has been a key resource in this endeavor, providing a well-characterized set of genes for L-oleandrose formation.

A significant breakthrough in this area has been the successful reconstitution of the biosynthetic pathway for TDP-β-L-oleandrose, the activated sugar donor for avermectin (B7782182) biosynthesis, in Escherichia coli. nih.gov This achievement not only confirmed the functions of the involved enzymes but also established a platform for the in vivo production of this important precursor.

Future research will likely focus on a "plug-and-play" approach, where genes from different deoxysugar pathways are combined to generate novel sugar structures. For instance, by swapping or modifying ketoreductases, epimerases, and methyltransferases, a wide array of deoxysugar variants can be produced. The table below outlines the key enzymes in L-oleandrose biosynthesis and their potential for creating diversity.

Enzyme ClassGene Example (from S. antibioticus)Function in L-oleandrose BiosynthesisPotential for Diversification
dTDP-glucose synthaseoleSConverts glucose-1-phosphate to dTDP-glucoseSubstrate engineering to accept alternative nucleotide diphosphates
dTDP-D-glucose 4,6-dehydrataseoleECatalyzes the formation of dTDP-4-keto-6-deoxy-D-glucoseCan be used as a starting point for various deoxysugar pathways
3,5-epimeraseoleLModifies stereochemistry at C3 and C5Swapping with other epimerases can lead to different sugar configurations
2-deoxygenaseoleV, oleWRemoves the hydroxyl group at C2A critical step that can be targeted to produce 6-deoxy or 2,6-dideoxy sugars
4-ketoreductaseoleUReduces the keto group at C4Altering the stereospecificity of this enzyme can generate different epimers
3-O-methyltransferaseoleYAdds a methyl group at the 3-hydroxyl positionCan be replaced with other methyltransferases or acyltransferases for further modification

This rational design approach, underpinned by a deep understanding of the enzymatic functions, will be instrumental in generating libraries of novel deoxysugars for incorporation into bioactive scaffolds.

Chemoenzymatic Synthesis of Complex Glycoconjugates Incorporating Oleandrose

While the total chemical synthesis of complex natural products containing this compound, such as oleandrin (B1683999), has been achieved, it often involves challenging stereoselective glycosylation steps. nih.gov Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful alternative for constructing this compound-containing glycoconjugates. nih.gov

The core of this approach lies in the use of glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds. By providing a chemically synthesized aglycone and an enzymatically generated sugar donor like dTDP-L-oleandrose, GTs can efficiently and stereoselectively attach the sugar moiety.

Future research in this area will focus on:

Expanding the toolbox of glycosyltransferases: Identifying and characterizing novel GTs with relaxed substrate specificity will be crucial. This will allow for the glycosylation of a wider range of aglycones with this compound and its engineered variants.

In vitro reconstitution of biosynthetic pathways: The ability to produce activated sugar donors like dTDP-L-oleandrose in vitro using a cascade of purified enzymes will streamline the chemoenzymatic process. researchgate.net

Glycorandomization: This technique utilizes permissive glycosyltransferases to attach a variety of sugars, including this compound, to a given aglycone, rapidly generating libraries of novel glycosides for biological screening. wikipedia.orgnih.gov

The synergy between chemical synthesis and enzymatic catalysis will undoubtedly accelerate the creation of novel this compound-containing molecules with potentially enhanced biological activities.

Structural Biology of this compound Biosynthetic Enzymes

A detailed understanding of the three-dimensional structures of the enzymes involved in this compound biosynthesis is paramount for rational engineering and inhibitor design. The identification and sequencing of the oleandomycin gene cluster have provided the genetic blueprint for these enzymes. nih.gov

Key enzymes in the L-oleandrose biosynthetic pathway from Streptomyces antibioticus and their deduced functions are summarized below:

GeneDeduced Protein ProductPutative Function
oleSdTDP-glucose synthaseSynthesis of dTDP-D-glucose
oleEdTDP-D-glucose 4,6-dehydrataseFormation of dTDP-4-keto-6-deoxy-D-glucose
oleV, oleW2-deoxygenase componentsC-2 deoxygenation
oleL3,5-epimeraseEpimerization at C-3 and C-5
oleU4-ketoreductaseReduction of the C-4 keto group
oleY3-O-methyltransferaseMethylation of the 3-hydroxyl group

Future research will focus on obtaining high-resolution crystal structures of these enzymes, both individually and in complex with their substrates and products. This structural information will provide invaluable insights into their catalytic mechanisms and substrate specificities. Such knowledge will empower researchers to:

Perform site-directed mutagenesis: To alter enzyme function and create novel deoxysugar products.

Design small molecule inhibitors: To probe the biological roles of these enzymes and potentially develop novel therapeutics.

Engineer enzyme chimeras: By combining domains from different enzymes to create novel catalytic activities.

The structural elucidation of the this compound biosynthetic machinery will provide a roadmap for its manipulation and exploitation.

Advanced Glycoengineering Strategies for Tailored Natural Product Analogs

Glycoengineering, the deliberate modification of the carbohydrate moieties of natural products, is a powerful strategy for optimizing their pharmacological properties. For natural products containing this compound, such as the macrolide antibiotic oleandomycin, altering the sugar component can have a profound impact on bioactivity.

One of the most promising advanced glycoengineering strategies is glycorandomization . This approach leverages the promiscuity of certain glycosyltransferases to attach a diverse array of sugars to a specific aglycone. wikipedia.orgnih.govgrantome.comgrantome.com By feeding a library of sugar donors, including this compound and its synthetic analogs, to a reaction containing a permissive GT and the target aglycone, a library of novel glycosylated compounds can be generated.

Future directions in this field include:

Directed evolution of glycosyltransferases: To enhance their substrate promiscuity and catalytic efficiency, enabling the incorporation of a wider range of non-natural deoxysugars. miami.edu

"Bump-and-hole" engineering: This strategy involves creating a "hole" in the active site of a glycosyltransferase through mutagenesis and synthesizing a corresponding "bumped" sugar donor. This ensures that only the engineered enzyme can transfer the modified sugar, providing a high degree of control over the glycosylation process. crick.ac.uk

In vivo glycoengineering: By introducing the genes for this compound biosynthesis and a promiscuous glycosyltransferase into a host organism that produces a desired aglycone, novel glycosylated natural products can be generated directly through fermentation.

These advanced glycoengineering strategies will be instrumental in creating tailored this compound-containing natural product analogs with improved therapeutic profiles.

Computational and AI-Driven Approaches in Deoxysugar Research

The complexity of glycan biosynthesis and the vast combinatorial possibilities in deoxysugar libraries present a significant challenge for traditional research methods. Computational and artificial intelligence (AI)-driven approaches are rapidly emerging as indispensable tools for navigating this complexity.

In the context of this compound and deoxysugar research, these approaches can be applied to:

Predicting glycosylation sites and outcomes: Machine learning algorithms can be trained on existing data to predict which glycosyltransferases will act on specific aglycones and with what efficiency.

Modeling enzyme-substrate interactions: Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound precursors to biosynthetic enzymes, guiding protein engineering efforts.

Designing novel biosynthetic pathways: Computational tools can be used to design and evaluate the feasibility of novel pathways for the production of desired deoxysugars.

Analyzing large datasets: AI can be used to analyze complex datasets from glycomics and metabolomics experiments, identifying patterns and correlations that may not be apparent to human researchers.

Q & A

Basic: What validated chromatographic methods are recommended for isolating Oleandrose from plant extracts, and how can purity be ensured?

To isolate this compound, high-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) is widely used. Validate the method using spike-recovery tests and compare retention times against certified standards. Purity can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring peaks align with known spectral libraries .

Advanced: How can factorial design optimize experiments studying this compound’s synergistic interactions with cardiac glycosides?

A 2×2 factorial design allows simultaneous testing of this compound and another glycoside (e.g., digoxin) at varying concentrations. Assign four experimental groups: control, this compound alone, glycoside alone, and combination. Measure outcomes like ion channel inhibition (patch-clamp assays) and cytotoxicity (MTT assays). Use ANOVA to assess main effects and interaction terms, controlling for confounding variables like cell line variability .

Basic: Which in vitro models are suitable for preliminary toxicity screening of this compound?

Human cardiomyocyte cell lines (e.g., AC16) or induced pluripotent stem cell-derived cardiomyocytes are ideal for assessing cardiotoxicity. Protocols should include dose-response curves (1–100 µM), 48-hour exposure, and endpoints like lactate dehydrogenase (LDH) release and apoptosis markers (caspase-3). Normalize data to vehicle controls and replicate experiments ≥3 times to ensure statistical power .

Advanced: What multi-omics strategies elucidate this compound’s metabolic pathways and off-target effects?

Combine transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control cells, metabolomics (LC-MS) to profile lipid/sterol changes, and proteomics (tandem MS) to map protein interactions. Integrate datasets using pathway analysis tools (e.g., KEGG, Reactome) to identify hubs like Na+/K+-ATPase regulators. Validate findings with siRNA knockdowns or CRISPR-Cas9 edits in critical nodes .

Data Contradictions: How can researchers resolve discrepancies in reported mechanisms of this compound’s bioactivity?

Conduct a systematic review with PRISMA guidelines to aggregate existing in vitro/in vivo studies. Perform meta-analyses on parameters like IC50 values, stratifying by model systems (e.g., animal vs. human cells). Use sensitivity analysis to exclude outliers and assess publication bias via funnel plots. Reconcile differences by replicating key studies under standardized conditions (e.g., ISO-certified cell culture protocols) .

Reproducibility: What steps ensure reproducibility in this compound synthesis and bioactivity assays?

Document synthesis protocols in detail, including reaction temperatures, solvent ratios, and purification steps. Share raw spectra (NMR, MS) in supplementary materials. For bioassays, use reference compounds (e.g., ouabain) as positive controls and report exact cell passage numbers. Adhere to FAIR data principles by depositing datasets in repositories like Zenodo or ChEMBL .

Theoretical Frameworks: How can this compound studies integrate into broader glycoside toxicity models?

Link findings to the "inhibitor-cardiotonic steroid" framework, hypothesizing that this compound’s binding to Na+/K+-ATPase alters Ca2+ cycling. Use molecular docking simulations to predict binding affinities against ATPase isoforms (α1, α2). Test predictions in knockout models (e.g., α1-deficient mice) and correlate results with clinical data on glycoside poisoning .

Methodological Tables for Reference

Table 1: Example Factorial Design for Synergy Studies

GroupThis compound (µM)Digoxin (nM)Outcome Metrics
Control00Baseline ion flux
This compound100LDH release, apoptosis
Digoxin050Caspase-3 activation
Combination1050Synergy score (ZIP model)

Table 2: Multi-Omics Workflow for Pathway Analysis

StepTechniqueKey ParametersValidation Approach
TranscriptomicsRNA-seqFDR <0.05, log2FC >2qPCR (top 5 genes)
MetabolomicsLC-MS/MSm/z tolerance ±5 ppmIsotope-labeled standards
ProteomicsTandem MSPeptide FDR <1%Co-IP with ATPase α1

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Feasible Synthetic Routes

Reactant of Route 1
Oleandrose
Reactant of Route 2
Oleandrose

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